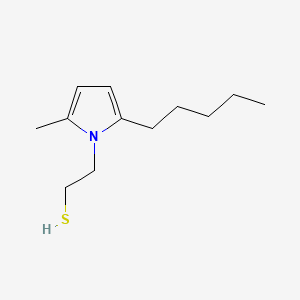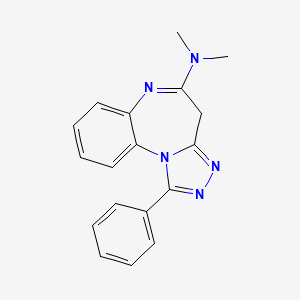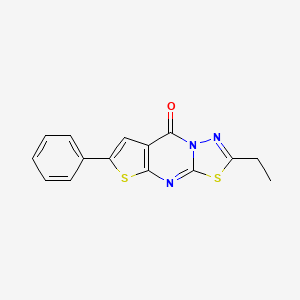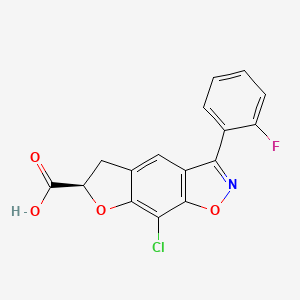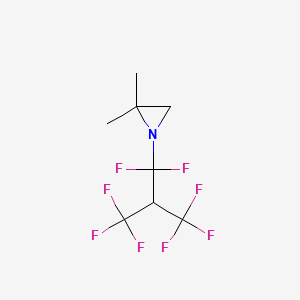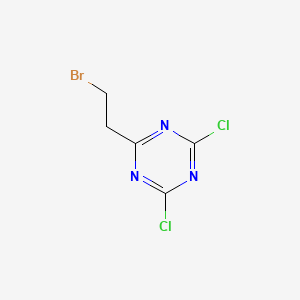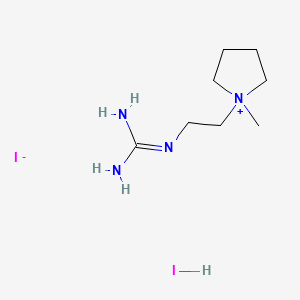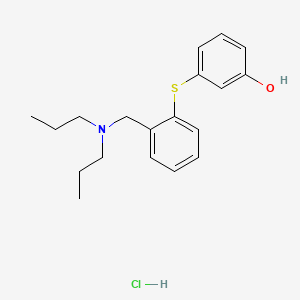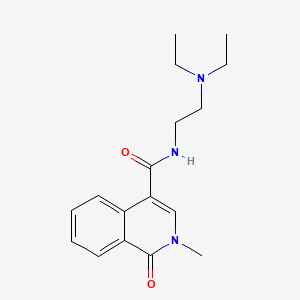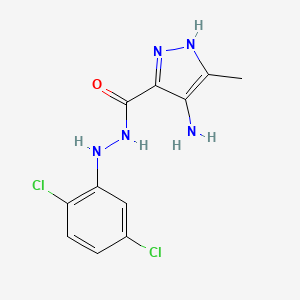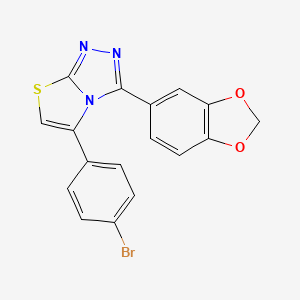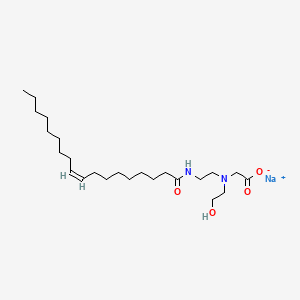
Sodium oleoamphoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium oleoamphoacetate is a versatile surfactant widely used in personal care products. It is known for its ability to reduce surface tension, making it an effective cleansing and foaming agent. This compound is particularly valued in the cosmetics industry for its mildness and compatibility with various skin types .
準備方法
Synthetic Routes and Reaction Conditions: Sodium oleoamphoacetate is typically synthesized through the reaction of oleic acid with sodium hydroxide, followed by the introduction of an amine group and subsequent acetylation. The process involves several steps:
Saponification: Oleic acid reacts with sodium hydroxide to form sodium oleate.
Amidation: Sodium oleate is then reacted with an amine, such as glycine, to form an amide.
Acetylation: The amide is acetylated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Sodium oleoamphoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have varied applications.
Reduction: Reduction reactions can modify its functional groups, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols .
科学的研究の応用
Sodium oleoamphoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it serves as a mild detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, conditioners, and other personal care products for its cleansing and foaming properties
作用機序
The primary mechanism of action of sodium oleoamphoacetate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. On a molecular level, it interacts with lipid bilayers, disrupting their structure and facilitating the removal of oils and debris .
類似化合物との比較
- Sodium cocoamphoacetate
- Disodium cocoamphodiacetate
- Cocamidopropyl betaine
Comparison: Sodium oleoamphoacetate is unique in its balance of mildness and effectiveness. While sodium cocoamphoacetate and disodium cocoamphodiacetate are also mild surfactants, they may not offer the same level of foaming and cleansing efficiency. Cocamidopropyl betaine is another mild surfactant but can sometimes cause skin irritation in sensitive individuals .
特性
CAS番号 |
93919-85-8 |
|---|---|
分子式 |
C24H45N2NaO4 |
分子量 |
448.6 g/mol |
IUPAC名 |
sodium;2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/b10-9-; |
InChIキー |
IPYKAMBNXWKFTC-KVVVOXFISA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


